6-Oxo Norethindrone Acetate

Vue d'ensemble

Description

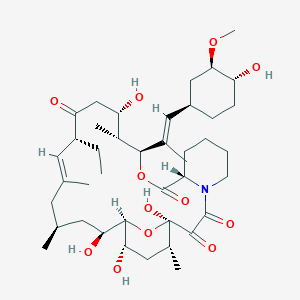

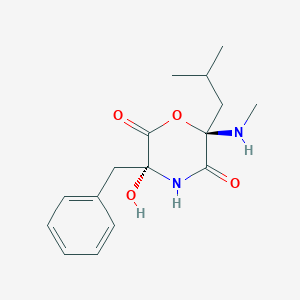

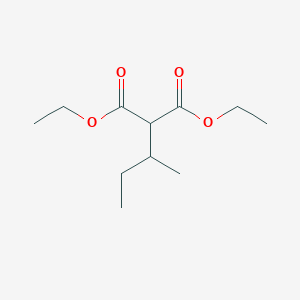

6-Oxo Norethindrone Acetate, also known as (17α)-17-(Acetyloxy)-19-norpregn-4-en-20-yne-3,6-dione, is a synthetic steroidal compound. It is a derivative of norethindrone acetate and is primarily used in biochemical research. The molecular formula of this compound is C22H26O4, and it has a molecular weight of 354.44 .

Mécanisme D'action

Target of Action

6-Oxo Norethindrone Acetate is a synthetic progestational hormone . Its primary target is the progesterone receptor (PR), a key player in the regulation of the menstrual cycle and pregnancy . By binding to PR, it mimics the actions of endogenous progesterone .

Mode of Action

Upon binding to the progesterone receptor, this compound triggers a series of cellular responses . It suppresses ovulation, thickens cervical mucus (which inhibits sperm penetration), alters follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slows the movement of ovum through the fallopian tubes, and alters the endometrium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the menstrual cycle and pregnancy . By binding to the progesterone receptor, it influences the release of other hormones such as FSH and LH, which in turn affect ovulation and the state of the endometrium .

Pharmacokinetics

This compound is rapidly absorbed and deacetylated to norethindrone . It has a high plasma protein binding of 61% to albumin and 36% to sex hormone binding globulin (SHBG) . The compound undergoes hepatic reduction and conjugation . These ADME properties impact the bioavailability of the compound, ensuring it reaches its target sites in the body effectively .

Result of Action

The molecular and cellular effects of this compound’s action include suppression of ovulation, alteration of cervical mucus and endometrium, and changes in hormone concentrations . These effects contribute to its use in contraception and hormone replacement therapy .

Analyse Biochimique

Biochemical Properties

6-Oxo Norethindrone Acetate plays a significant role in biochemical reactions, particularly in the context of hormonal regulation and reproductive health. This compound interacts with several enzymes, proteins, and other biomolecules. It acts as an agonist of the progesterone receptor, which is the biological target of progestogens like progesterone . The interaction with the progesterone receptor leads to downstream effects on gene expression and cellular function. Additionally, this compound has weak androgenic and estrogenic activity, which further influences its biochemical properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In reproductive tissues, it induces changes in the endometrium, making it a suitable choice for treating conditions like abnormal uterine bleeding and endometriosis . The compound also has beneficial effects on bone mineral density and cardiovascular health . Long-term use of this compound may be associated with an increased risk of breast cancer and venous thromboembolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the progesterone receptor. Upon binding, it activates the receptor, leading to changes in gene expression and subsequent physiological effects . The compound acts as a prodrug, converting to norethindrone in the body, which then exerts its effects on target cells . This activation of the progesterone receptor results in the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable when stored at 4°C, with a melting point of 165-167°C . Over time, it may undergo degradation, which can influence its efficacy and potency. Long-term studies have shown that this compound maintains its effects on bone mineral density and cardiovascular health, but prolonged use may lead to adverse effects such as an increased risk of breast cancer and venous thromboembolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively modulates reproductive health and bone mineral density without significant adverse effects . At higher doses, it may lead to toxic effects, including hormonal imbalances and increased risk of thromboembolic events . The threshold effects observed in these studies highlight the importance of dosage optimization to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its conversion to norethindrone in the body . This conversion is facilitated by various enzymes, including steroid hydroxylases . The compound’s metabolism influences its bioavailability and efficacy, with potential effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy and function . The compound’s distribution is crucial for its therapeutic effects, particularly in reproductive tissues and bone .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it exerts its effects on cellular function . The precise localization of this compound is essential for its activity and therapeutic outcomes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo Norethindrone Acetate typically involves the oxidation of norethindrone acetate. The process includes the use of oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions to introduce the oxo group at the 6th position of the steroid nucleus .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Oxo Norethindrone Acetate undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can occur at different positions of the steroid nucleus.

Reduction: The oxo group can be reduced back to a hydroxyl group under specific conditions.

Substitution: Various nucleophiles can substitute the acetate group, leading to different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound .

Applications De Recherche Scientifique

6-Oxo Norethindrone Acetate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Employed in studies related to steroid hormone receptors and their interactions.

Medicine: Investigated for its potential therapeutic effects in hormone-related disorders.

Industry: Utilized in the development of new pharmaceuticals and biochemical assays

Comparaison Avec Des Composés Similaires

Norethindrone Acetate: A progestin used in birth control pills and hormone therapy.

Levonorgestrel: Another synthetic progestin used in contraceptives.

Ethinylestradiol: A synthetic estrogen often combined with progestins in contraceptives

Uniqueness: 6-Oxo Norethindrone Acetate is unique due to the presence of the oxo group at the 6th position, which imparts distinct chemical and biological properties. This modification enhances its binding affinity to progesterone receptors and alters its metabolic stability compared to other progestins .

Propriétés

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19H,5-10,12H2,2-3H3/t15-,16-,17-,19+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZKIXMSPWEBCV-KYPKCDLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)CC[C@H]34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465624 | |

| Record name | 6-ketonorethisteronacetat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438244-27-0 | |

| Record name | 6-Keto norethindrone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0438244270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-ketonorethisteronacetat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-KETO NORETHINDRONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7SN766M6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)

![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)

![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)